Cas no 4663-13-2 (1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene)
4663-13-2 structure
Product Name:1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene
Numero CAS:4663-13-2
MF:C17H18O2
MW:254.323625087738
CID:1517575
PubChem ID:252344
Update Time:2025-04-21
1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene
- CTK2A0705
- 1,1-Bis(p-methoxyphenyl)-1-propene
- 1,1-(4,4-dimethoxydiphenyl)-1-propene
- 1,1-di(4-methoxyphenyl)-2-methylethene
- 1,1'-bis(4-methoxy-5-methylphenyl)cyclohexane
- 1,1-di(4-methoxy-3-methylphenyl)cyclohexane
- 1,1-bis(p-methoxyphenyl)propene
- Benzene, 1,1'-cyclohexylidenebis[4-methoxy-3-methyl-
- 4,4'-(prop-1-ene-1,1-diyl)bis(methoxybenzene)
- 1,1-Bis(4-methoxyphenyl)propene
- bis-cresol-cyclohexane-di-methylether
- 1,1-bis(4-methoxyphenyl)-1-propene
- CTK2A0705; 1,1-Bis(p-methoxyphenyl)-1-propene; 1,1-(4,4-dimethoxydiphenyl)-1-propene; 1,1-di(4-methoxyphenyl)-2-methylethene; 1,1'-bis(4-methoxy-5-methylphenyl)cyclohexane; 1,1-di(4-methoxy-3-methylphenyl)cyclohexane; 1,1-bis(p-methoxyphenyl)propene; Benzene, 1,1'-cyclohexylidenebis[4-methoxy-3-methyl-; 4,4'-(prop-1-ene-1,1-diyl)bis(methoxybenzene); 1,1-Bis(4-methoxyphenyl)propene; 65010-47-1; bis-cresol-cyclohexane-di-methylether; 1,1-
- NSC74087
- DTXSID00963626
- YXMZWIHJYQSVLL-UHFFFAOYSA-N
- NSC-74087
- SCHEMBL6937356
- 1,1'-(Prop-1-ene-1,1-diyl)bis(4-methoxybenzene)
- 4663-13-2
-
- Inchi: 1S/C17H18O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h4-12H,1-3H3
- Chiave InChI: YXMZWIHJYQSVLL-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)/C(=C\C)/C1C=CC(=CC=1)OC
Proprietà calcolate
- Massa esatta: 254.13074
- Massa monoisotopica: 254.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 256
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 18.5Ų
Proprietà sperimentali
- Densità: 1.038
- Punto di ebollizione: 392.4°C at 760 mmHg
- Punto di infiammabilità: 154.3°C
- Indice di rifrazione: 1.554
- PSA: 18.46
- LogP: 4.15540
1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
4663-13-2 (1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene) Prodotti correlati
- 10019-24-6(Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-methoxy-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso